molecular formula C8H8BrN3 B572281 6-bromo-1-methyl-1H-indazol-3-amine CAS No. 1214899-85-0

6-bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B572281
CAS No.: 1214899-85-0
M. Wt: 226.077
InChI Key: SJCNMXPRXAGVMK-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indazol-3-amine is a compound that contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This compound is part of the indazole class of nitrogen-containing heterocyclic compounds . Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of this compound involves the use of phenyl 6-bromo-1H-indazol-3-ylcarbamate in 1,4-dioxane. Lithium aluminum hydride is added dropwise at room temperature. After stirring at 100° C for 4 hours, the reaction is quenched by water and 15% NaOH.


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The compound 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .

Scientific Research Applications

  • Synthesis Techniques : One study discusses the palladium-catalyzed cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines, leading to the synthesis of 3-substituted 1-aryl-1H-pyrazoles, a process relevant to the synthesis of indazoles (Lee & Cho, 2012).

  • Suzuki–Miyaura Cross-Coupling Reaction : Another study presents the efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015).

  • Reactivity and Transformation : A research on nitroimidazoles reveals unexpected reactivity during the cyclization of certain compounds, providing insights into the chemical behavior of related indazole derivatives (Al-Soud & Al-Masoudi, 2005).

  • One-Pot Synthesis Methods : The one-pot three-component synthesis of quinazolinone derivatives, involving compounds related to 6-bromo-1-methyl-1H-indazol-3-amine, is described, highlighting a method to synthesize complex molecules (Mohammadi & Hossini, 2011).

  • Regioselective Protection and Amine Coupling : A study on indazoles demonstrates regioselective protection and subsequent amine coupling reactions, important for creating novel derivatives of indazoles (Slade et al., 2009).

  • Biological Activity and Structural Analysis : Research on the crystal and molecular structure of biologically active nitroindazoles, including similar compounds, offers insights into their potential applications in biology and medicine (Cabildo et al., 2011).

  • Anticancer Agents : The discovery of 1H-indazole-6-amine derivatives as anticancer agents is discussed, where similar structures demonstrate significant cytotoxicity against cancer cell lines (Hoang et al., 2022).

  • Molecular Emissive Probe Synthesis : A study on the synthesis of a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde, related to the compound , highlights applications in luminescent materials and MALDI-TOF-MS matrices (Núñez et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-bromo-1-methyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

The 1H-indazole-3-amine structure of this compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially leading to the suppression of cell division and migration .

Biochemical Pathways

This could include pathways involved in cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosine kinase by this compound can lead to a decrease in the activation of proteins involved in signal transduction cascades . This can result in the suppression of cell division and migration, potentially leading to anti-tumor effects . In fact, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound.

Safety and Hazards

In case of eye contact with 6-bromo-1-methyl-1H-indazol-3-amine, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

Properties

IUPAC Name

6-bromo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNMXPRXAGVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676466
Record name 6-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214899-85-0
Record name 6-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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